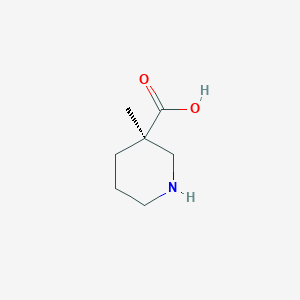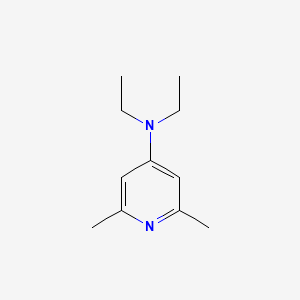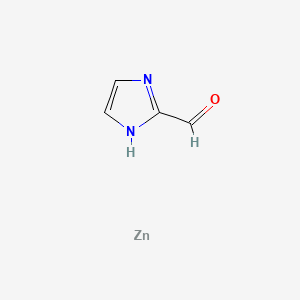
1H-imidazole-2-carbaldehyde zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-carbaldehyde zinc is a coordination compound that combines the imidazole ring with a zinc ion Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its versatility and presence in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carbaldehyde zinc typically involves the reaction of 1H-imidazole-2-carbaldehyde with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The imidazole derivative acts as a ligand, coordinating with the zinc ion to form the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1H-Imidazole-2-carbaldehyde zinc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products:
Oxidation: 1H-Imidazole-2-carboxylic acid zinc.
Reduction: 1H-Imidazole-2-methanol zinc.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
1H-Imidazole-2-carbaldehyde zinc has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
作用機序
The mechanism of action of 1H-imidazole-2-carbaldehyde zinc involves its ability to coordinate with metal ions and interact with biological molecules. The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit metalloproteinases by binding to their active sites.
Signal Transduction: It may interfere with signaling pathways involving metal ions, such as zinc-dependent pathways.
類似化合物との比較
1H-Imidazole-2-carbaldehyde zinc can be compared with other imidazole derivatives and zinc complexes:
1H-Imidazole-4-carbaldehyde zinc: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
2-Methylimidazole zinc:
Zinc acetate imidazole complex: A simpler complex with different coordination chemistry and applications.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a zinc ion, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C4H4N2OZn |
|---|---|
分子量 |
161.5 g/mol |
IUPAC名 |
1H-imidazole-2-carbaldehyde;zinc |
InChI |
InChI=1S/C4H4N2O.Zn/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6); |
InChIキー |
YAGCJGCCZIARMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C=O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


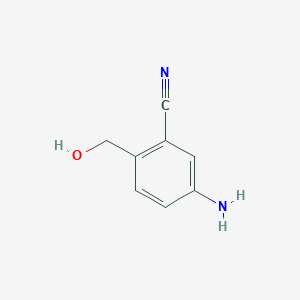
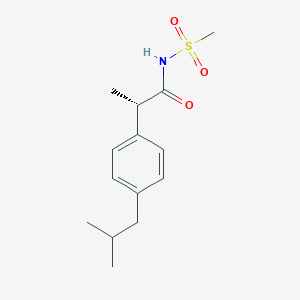
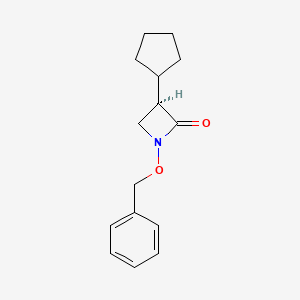
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
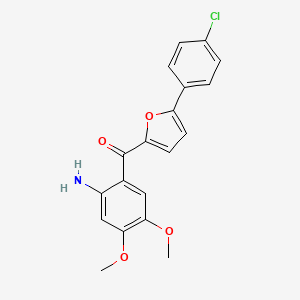
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
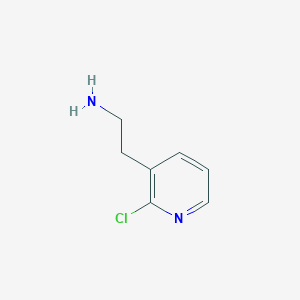
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
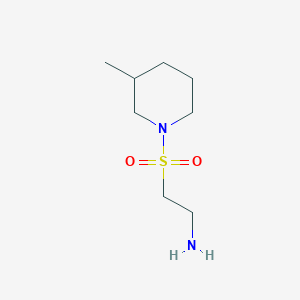
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
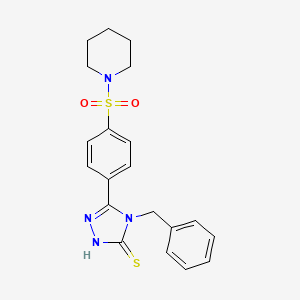
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
